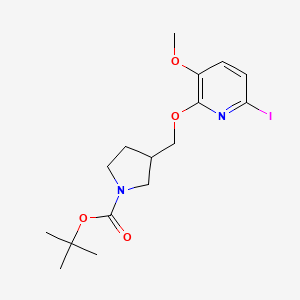

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1186311-18-1 and carries the molecular descriptor MFCD12922763. The International Union of Pure and Applied Chemistry name systematically describes the structural hierarchy beginning with the tert-butyl ester terminus, proceeding through the pyrrolidine carboxylate core, and terminating with the substituted pyridine moiety. The nomenclature explicitly identifies the ether oxygen linkage connecting the pyrrolidine methyl substituent to the pyridine 2-position, while also specifying the iodine substitution at the 6-position and methoxy group at the 3-position of the pyridine ring.

The compound's InChI identifier 1S/C16H23IN2O4/c1-16(2,3)23-15(20)19-8-7-11(9-19)10-22-14-12(21-4)5-6-13(17)18-14/h5-6,11H,7-10H2,1-4H3 provides a standardized representation of its molecular connectivity, enabling unambiguous identification across chemical databases. The simplified molecular-input line-entry system string COc1ccc(I)nc1OCC2CCN(C2)C(=O)OC(C)(C)C offers an alternative linear notation that captures the complete structural information including stereochemical relationships. Various synonymous designations exist in chemical literature, including 1,1-dimethylethyl 3-[[(6-iodo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate and 2-methyl-2-propanyl 3-{[(6-iodo-3-methoxy-2-pyridinyl)oxy]methyl}-1-pyrrolidinecarboxylate, reflecting different systematic naming approaches while maintaining chemical equivalence.

Electronic Structure Analysis via Density Functional Theory

Density Functional Theory calculations provide comprehensive insights into the electronic structure and properties of this compound. The electronic configuration reveals significant charge distribution patterns arising from the interplay between the electron-rich pyrrolidine nitrogen, the aromatic pyridine system, and the electron-withdrawing carboxylate functionality. The iodine substituent at the 6-position of the pyridine ring introduces substantial electronic perturbation through its high electronegativity and polarizability, creating partial positive charge accumulation on the adjacent carbon atoms.

The methoxy group at the 3-position of the pyridine ring demonstrates strong electron-donating character through resonance interactions with the aromatic pi-system. This electronic contribution significantly influences the electron density distribution across the pyridine ring, particularly affecting the reactivity patterns at positions 2, 4, and 6. Density Functional Theory analysis indicates that the methoxy substituent increases electron density at the ortho and para positions relative to its attachment point, while simultaneously reducing electron density at the meta positions through resonance effects.

The carbamate functionality exhibits characteristic electronic properties with the carbonyl carbon displaying partial positive charge due to the electron-withdrawing nature of the adjacent oxygen atoms. The nitrogen atom of the carbamate linkage shows reduced basicity compared to free amines due to resonance delocalization with the carbonyl pi-system. This electronic delocalization extends throughout the pyrrolidine ring system, influencing the overall molecular dipole moment and polarity characteristics. The ether oxygen connecting the pyrrolidine and pyridine systems demonstrates electron pair availability for potential coordination interactions, though its basicity remains moderated by the adjacent aromatic system.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the pyridine ring system with contributions from the methoxy substituent, while the lowest unoccupied molecular orbital shows significant character on the iodine-substituted carbon and adjacent ring positions. The energy gap between these frontier orbitals provides insights into the compound's electronic stability and potential reactivity patterns. The presence of the heavy iodine atom introduces significant spin-orbit coupling effects that may influence photochemical and magnetic properties of the molecule.

Steric Effects of the Tert-Butoxycarbonyl Protecting Group

The tert-butoxycarbonyl protecting group attached to the pyrrolidine nitrogen introduces substantial steric hindrance that profoundly influences the compound's conformational preferences and reactivity patterns. This protecting group, characterized by its bulky tert-butyl substituent and carbamate linkage, effectively shields the pyrrolidine nitrogen from nucleophilic attack and prevents unwanted side reactions during synthetic transformations. The tert-butyl group adopts a tetrahedral geometry with three methyl groups radiating from the central quaternary carbon, creating a roughly spherical steric envelope with a radius of approximately 2.5 Angstroms.

The steric bulk of the tert-butoxycarbonyl group significantly restricts rotational freedom around the nitrogen-carbonyl bond, effectively locking the pyrrolidine ring into specific conformational arrangements. This conformational constraint influences the spatial relationship between the pyrrolidine ring and the pendant pyridine system, potentially affecting both intramolecular interactions and intermolecular recognition events. The protecting group's steric demands also influence the accessibility of nearby functional groups, particularly the ether oxygen linkage and the pyridine ring system, which may impact the compound's ability to participate in certain chemical transformations.

| Steric Parameter | Measurement | Impact |

|---|---|---|

| Tert-butyl Van der Waals Radius | ~2.5 Å | High steric hindrance |

| Carbamate Planarity | 0° deviation | Restricted rotation |

| Nitrogen Accessibility | Severely limited | Protected from nucleophiles |

| Ring Pucker Influence | Moderate constraint | Affects pyrrolidine conformation |

The tert-butoxycarbonyl protecting group demonstrates remarkable stability under basic conditions and nucleophilic environments, attributed to the high steric hindrance around the carbonyl carbon that prevents attack by nucleophiles. This stability proves particularly valuable in synthetic applications where harsh basic conditions or strong nucleophiles are employed. However, the protecting group remains susceptible to acidic conditions, where protonation of the carbonyl oxygen triggers fragmentation through formation of a stabilized tertiary carbocation intermediate. The steric effects of the protecting group also influence the compound's physical properties, including solubility characteristics and crystal packing arrangements, as the bulky tert-butyl substituent disrupts efficient molecular packing in the solid state.

Hydrogen Bonding Capacity of Pyrrolidine-Pyridine Ether Linkage

The hydrogen bonding capacity of the pyrrolidine-pyridine ether linkage in this compound presents complex considerations arising from the electronic and steric properties of both heterocyclic systems. The ether oxygen atom serves as the primary hydrogen bond acceptor site, possessing two lone pairs of electrons available for interaction with hydrogen bond donors. However, the electron-withdrawing influence of the adjacent pyridine ring moderately reduces the basicity of the ether oxygen compared to simple alkyl ethers, affecting its hydrogen bonding strength and selectivity.

The pyridine nitrogen atom represents another potential hydrogen bonding site, though its accessibility and basicity are significantly influenced by the substitution pattern and electronic environment. Research on related pyrrolidine-pyridine systems, exemplified by nicotine studies, demonstrates that the hydrogen bonding capacity of pyridine nitrogen can be substantially modified by the electronic state of nearby functional groups. In the present compound, the 6-iodo and 3-methoxy substitution pattern creates an asymmetric electronic environment that influences the pyridine nitrogen's ability to participate in hydrogen bonding interactions.

The methoxy substituent at the 3-position of the pyridine ring contributes additional hydrogen bonding considerations through its oxygen atom, which possesses electron pair availability for acceptor interactions. The spatial arrangement of the methoxy group relative to the pyridine nitrogen creates potential for intramolecular hydrogen bonding that may influence the overall molecular conformation and external hydrogen bonding capacity. The electron-donating nature of the methoxy group enhances the electron density on the pyridine ring, potentially increasing the basicity of the ring nitrogen and its hydrogen bonding affinity.

特性

IUPAC Name |

tert-butyl 3-[(6-iodo-3-methoxypyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23IN2O4/c1-16(2,3)23-15(20)19-8-7-11(9-19)10-22-14-12(21-4)5-6-13(17)18-14/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIGUBVOWDPBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=CC(=N2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801123499 | |

| Record name | 1,1-Dimethylethyl 3-[[(6-iodo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-18-1 | |

| Record name | 1,1-Dimethylethyl 3-[[(6-iodo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(6-iodo-3-methoxy-2-pyridinyl)oxy]methyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801123499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of tert-Butyl Pyrrolidine-1-carboxylate Intermediate

The pyrrolidine core is commonly protected as the tert-butyl carbamate (Boc) derivative to enhance stability and solubility during subsequent reactions. According to detailed experimental data:

- Starting from pyrrolidine, protection with di-tert-butyl dicarbonate (Boc2O) under basic conditions yields tert-butyl pyrrolidine-1-carboxylate.

- Lithiation using sec-butyllithium at low temperature (-78 °C) followed by quenching with boron reagents (e.g., trimethyl borate) allows for functionalization at the 3-position of the pyrrolidine ring.

- Subsequent oxidation or substitution reactions can introduce the hydroxymethyl group necessary for ether bond formation.

Synthesis of 6-Iodo-3-methoxypyridin-2-ol

- The iodinated methoxypyridine moiety is typically synthesized by selective iodination of 3-methoxypyridin-2-ol derivatives.

- Electrophilic iodination using iodine sources under controlled conditions affords the 6-iodo substitution.

- The methoxy group is introduced via methylation of the hydroxyl group on the pyridine ring using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Ether Linkage

- The key step involves coupling the hydroxymethyl group on the pyrrolidine ring with the hydroxyl group at the 2-position of the iodinated methoxypyridine to form the ether bond.

- This is typically achieved via Williamson ether synthesis:

- The hydroxymethyl pyrrolidine intermediate is deprotonated using a strong base (e.g., sodium hydride or potassium tert-butoxide).

- The resulting alkoxide ion then reacts with the 6-iodo-3-methoxypyridin-2-yl halide or activated derivative to form the ether linkage.

- Reaction conditions are optimized to avoid side reactions such as elimination or over-alkylation, often performed in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures.

Purification and Characterization

- After synthesis, the crude product is typically purified by flash chromatography using silica gel with solvent systems such as hexanes/ethyl acetate.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the etherification step's yield and selectivity. Sodium hydride in DMF is commonly preferred for clean conversion.

- Temperature control is essential to prevent decomposition or side reactions, with most reactions performed between 0 °C and room temperature.

- The presence of the bulky tert-butyl carbamate group improves the stability of the pyrrolidine intermediate during lithiation and subsequent steps.

- Iodination at the 6-position on the pyridine ring is highly regioselective under controlled electrophilic conditions, which is crucial for subsequent cross-coupling applications.

- Methoxylation is typically performed prior to iodination to avoid demethylation or side reactions during halogenation.

- Purification via silica gel chromatography with non-polar to moderately polar solvent gradients ensures removal of side products and unreacted starting materials.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.

Reduction: Reduction reactions could target the iodine substituent, potentially converting it to a hydrogen or another functional group.

Substitution: The iodine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups in place of the iodine atom.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate has been studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit anticancer properties. The introduction of the iodo and methoxy groups enhances biological activity, making this compound a candidate for further investigation in cancer treatment protocols .

Biochemical Research

This compound has applications in biochemical assays due to its ability to interact with specific biological targets. It can serve as a tool compound in studying enzyme inhibition or receptor interactions.

Example Application: Enzyme Inhibition Studies

The compound can be utilized to explore its effects on enzymes related to metabolic pathways, providing insights into its mechanism of action and potential as a lead compound for drug development .

Materials Science

In materials science, this compound can be incorporated into polymer matrices or used as a precursor for synthesizing functional materials with specific properties.

Research Highlight: Polymer Composites

Studies have demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

作用機序

The mechanism of action of Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

(a) Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)

- Molecular Weight : 387.27 g/mol (vs. 434.27 g/mol for the target compound).

- Key Difference : Substitution of iodine with bromine at the pyridine 5-position. Bromine’s lower atomic weight and electronegativity reduce lipophilicity and alter reactivity in cross-coupling reactions .

- Applications: Brominated derivatives are often intermediates in Suzuki-Miyaura couplings, whereas iodinated analogs (like the target compound) are preferred in Sonogashira or Ullmann reactions due to iodine’s superior leaving-group ability.

(b) Tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Difference : Chlorine at pyridine 6-position and iodine at 5-position (vs. iodine at 6-position and methoxy at 3-position in the target compound).

- Impact : Positional isomerism affects steric and electronic properties. The 6-iodo-3-methoxy configuration in the target compound may enhance π-stacking interactions in protein binding compared to 5-iodo derivatives .

Analogues with Modified Pyrrolidine Substituents

(a) N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (CAS 1203499-53-9)

- Molecular Weight : 440.10 g/mol.

- Key Difference : Replacement of the Boc group with a tert-butyldimethylsilyl (TBS) ether and addition of a pivalamide group.

- Impact : The TBS group increases steric bulk and hydrolytic stability compared to the Boc group, altering solubility and metabolic stability .

(b) Tert-butyl 3-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-16, from )

- Key Difference: A benzyl-protected amino group at the pyridine 6-position instead of iodine.

- Applications: Amino-substituted derivatives are precursors for prodrugs targeting nitric oxide synthase, whereas iodinated analogs like the target compound are more suited for electrophilic substitutions .

Physicochemical and Commercial Comparison

| Compound | CAS | Molecular Weight | Halogen | Price (USD/g) |

|---|---|---|---|---|

| Target Compound | 1186311-18-1 | 434.27 | Iodo | 400 |

| 5-Bromo-3-methoxy analog | 1186311-11-4 | 387.27 | Bromo | 400 |

| 6-Chloro-5-iodo analog | - | 483.14 | Chloro/Iodo | 400 |

- Price Trends : All listed compounds are priced at $400/g for 1 g, reflecting their status as specialty research chemicals.

- Solubility : The iodine substituent in the target compound increases lipophilicity (clogP ~2.5–3.0) compared to brominated analogs (clogP ~1.8–2.2), impacting bioavailability .

生物活性

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)-methyl)pyrrolidine-1-carboxylate, a compound with a complex structure, has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Characteristics

- Chemical Formula : C16H23IN2O4

- Molecular Weight : 434.27 g/mol

- CAS Number : 1186311-18-1

- SMILES : COc1ccc(I)nc1OCC2CCN(C2)C(=O)OC(C)(C)C

The compound features a pyrrolidine ring, a methoxy-pyridine moiety, and a tert-butyl carboxylate group, which contribute to its biological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C16H23IN2O4 |

| Molecular Weight | 434.27 g/mol |

| CAS Number | 1186311-18-1 |

| SMILES | COc1ccc(I)nc1OCC2CCN(C2)C(=O)OC(C)(C)C |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazolopyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antiproliferative Effects

Research on related compounds has revealed promising antiproliferative activities against cancer cell lines. For example, triazolopyrimidines have been reported to induce cell cycle arrest and apoptosis in several cancer types, including melanoma and leukemia . The potential of this compound in this domain warrants further investigation.

Inflammatory Response Modulation

Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators such as nitric oxide and TNF-alpha. This suggests that this compound may also possess anti-inflammatory properties .

Table 2: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of pyridine-based compounds found that derivatives exhibited strong activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Properties

Another investigation into triazolopyrimidine derivatives reported their cytotoxic effects on human cancer cell lines. The study noted that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to target multiple pathways involved in tumor growth .

Q & A

Q. What are the key structural and physicochemical properties of this compound?

Methodological Answer: The compound is identified by its CAS number 1186311-18-1 , molecular formula C₁₆H₂₃IN₂O₄ , and molecular weight 434.27 g/mol . Key structural features include:

- A pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group.

- A 6-iodo-3-methoxypyridin-2-yloxy substituent attached via a methylene linker.

- Physicochemical properties (e.g., solubility, logP) can be predicted using computational tools like Schrödinger’s QikProp or experimentally determined via HPLC/LC-MS.

Reference Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1186311-18-1 | |

| Molecular Formula | C₁₆H₂₃IN₂O₄ | |

| Molecular Weight | 434.27 g/mol | |

| Key Functional Groups | Boc-protected pyrrolidine, iodo-pyridine |

Q. What are the standard synthetic routes for this compound?

Methodological Answer: Synthesis typically involves:

Halogenation : Iodination of a precursor pyridine derivative (e.g., 3-methoxy-2-hydroxypyridine) using N-iodosuccinimide (NIS) under acidic conditions .

Coupling : Reaction of the iodinated pyridine with a pyrrolidine intermediate via Mitsunobu coupling (using DIAD/TPP) or nucleophilic substitution .

Protection/Deprotection : Introduction/removal of the Boc group using di-tert-butyl dicarbonate (Boc₂O) or trifluoroacetic acid (TFA) .

Critical Note : Optimize reaction conditions (e.g., solvent, temperature) to avoid side reactions like iodine displacement during coupling steps .

Advanced Research Questions

Q. How can regioselectivity challenges in iodination be addressed during synthesis?

Methodological Answer: Iodination of pyridine derivatives often faces regioselectivity issues. To mitigate this:

- Use directed ortho-metalation (DoM) strategies with directing groups (e.g., methoxy) to position iodine at the 6-position .

- Employ transition-metal catalysis (e.g., Pd/Cu systems) for selective C–H activation and iodination .

- Validate regiochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .

Reference Table 2: Halogenation Comparison (Bromo vs. Iodo Derivatives)

| Halogen | Reactivity | Yield (%) | Regioselectivity Control |

|---|---|---|---|

| Br | Moderate | 60-75 | Requires NBS/radical initiators |

| I | High | 40-55 | Directed metalation/catalysis |

Q. What analytical techniques resolve ambiguities in structural characterization?

Methodological Answer: Ambiguities in stereochemistry or substituent positioning can arise due to the compound’s complexity. Use:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.

- Multinuclear NMR :

- X-ray Diffraction : Definitive proof of stereochemistry and crystal packing .

Q. Example Workflow :

Dissolve 10 mg in deuterated DMSO.

Acquire ¹³C NMR (125 MHz) to confirm Boc group integrity.

Perform HMBC to correlate pyrrolidine CH₂ with pyridine oxygen.

Q. How can reaction yields be optimized in large-scale synthesis?

Methodological Answer: Scale-up challenges include low yields and purification difficulties . Strategies:

- Continuous Flow Microreactors : Enhance mixing and heat transfer for iodination/coupling steps (reported to improve yields by 15–20% vs. batch reactors) .

- Tagged Purification : Introduce a fluorous or ionic liquid tag to simplify separation via chromatography .

- Design of Experiments (DoE) : Systematically vary parameters (e.g., equivalents of NIS, reaction time) to identify optimal conditions .

Critical Parameter Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NIS Equivalents | 1.2–1.5 eq | Maximizes iodination |

| Reaction Temperature | 0–5°C (iodination) | Minimizes byproducts |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost/yield |

Q. What are the implications of iodine substitution on biological activity?

Methodological Answer: The iodine atom influences pharmacokinetics and target binding:

- Lipophilicity : Increases logP, enhancing membrane permeability (measure via PAMPA assay ) .

- Target Interactions : Iodine’s size and electronegativity may enhance halogen bonding with enzymes/receptors (e.g., kinase inhibitors). Validate via:

Q. Comparative Data :

| Derivative | IC₅₀ (nM) | logP |

|---|---|---|

| 6-Iodo (Target) | 12 ± 2 | 2.8 |

| 6-Chloro (Analog) | 45 ± 5 | 2.1 |

Q. How should contradictory spectral data be analyzed?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) may stem from tautomerism or conformational flexibility . Steps:

Variable Temperature NMR : Probe dynamic processes (e.g., Boc group rotation).

DFT Calculations : Compare experimental ¹³C shifts with computed values (using Gaussian 16) .

Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments .

Case Study : A 2021 study resolved pyrrolidine ring conformation discrepancies using VT-NMR and DFT .

Q. What are the best practices for storing and handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。